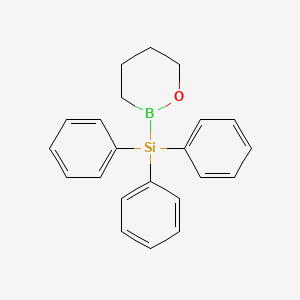
(1,2-Oxaborinan-2-yl)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Oxaborinan-2-yl)(triphenyl)silane is a unique organosilicon compound that features a boron-containing heterocycle attached to a triphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a boron-containing precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and boron chemistry are applied. Large-scale production would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1,2-Oxaborinan-2-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The boron atom in the oxaborinan ring can be oxidized to form boronic acids or boronates.
Reduction: The silane moiety can participate in reduction reactions, often acting as a hydride donor.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1,2-Oxaborinan-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism by which (1,2-Oxaborinan-2-yl)(triphenyl)silane exerts its effects is primarily through its ability to form stable bonds with carbon, boron, and silicon atoms. The boron atom in the oxaborinan ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydrosilylation. The silicon atom in the triphenylsilane moiety can act as a hydride donor in reduction reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Triphenylsilane: A simpler compound with similar reactivity in reduction reactions.
Phenylsilane: Another hydrosilane with applications in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups, commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness: (1,2-Oxaborinan-2-yl)(triphenyl)silane is unique due to the presence of both boron and silicon in its structure, allowing it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Its ability to form stable bonds with both carbon and silicon makes it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
90670-80-7 |
|---|---|
Molekularformel |
C22H23BOSi |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
oxaborinan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23BOSi/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23/h1-9,12-17H,10-11,18-19H2 |
InChI-Schlüssel |
OWBKGVMRAGIKKN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCCCO1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

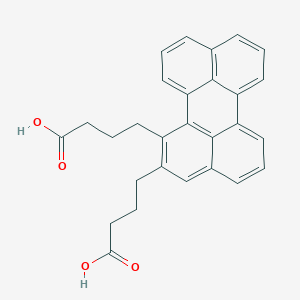
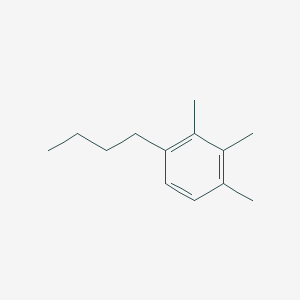
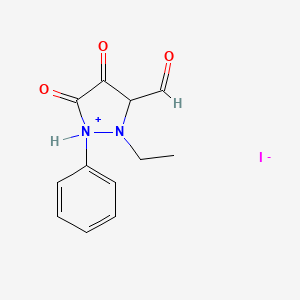
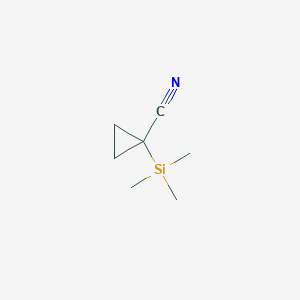
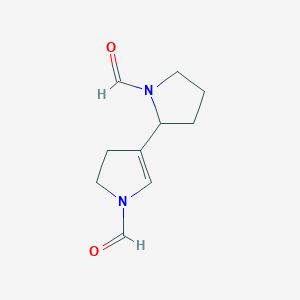
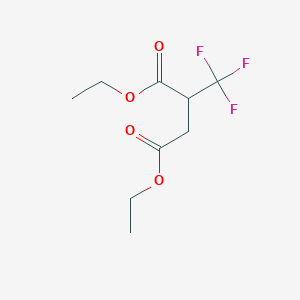
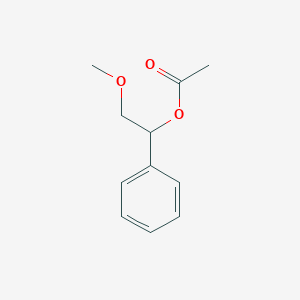
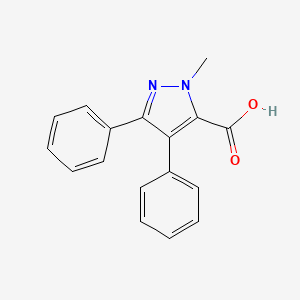

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

